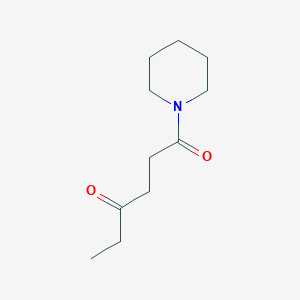

1-(Piperidin-1-yl)hexane-1,4-dione

Beschreibung

1-(Piperidin-1-yl)hexane-1,4-dione is a diketone derivative featuring a piperidine ring linked to a hexane backbone with two ketone groups at positions 1 and 2. Piperidine-containing diketones are frequently synthesized via nucleophilic substitution or mixed anhydride methods, as seen in analogous compounds . Characterization typically involves spectroscopic techniques (e.g., $ ^1H $ NMR, IR) to confirm ketone and amide functionalities, with comparative spectral analysis distinguishing products from byproducts .

Eigenschaften

CAS-Nummer |

108879-74-9 |

|---|---|

Molekularformel |

C11H19NO2 |

Molekulargewicht |

197.27 g/mol |

IUPAC-Name |

1-piperidin-1-ylhexane-1,4-dione |

InChI |

InChI=1S/C11H19NO2/c1-2-10(13)6-7-11(14)12-8-4-3-5-9-12/h2-9H2,1H3 |

InChI-Schlüssel |

UKLLTUWWLHTCIU-UHFFFAOYSA-N |

Kanonische SMILES |

CCC(=O)CCC(=O)N1CCCCC1 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Piperidin-1-yl)hexane-1,4-dione typically involves the reaction of piperidine with hexane-1,4-dione under controlled conditions. One common method includes the use of a base such as sodium hydride (NaH) to deprotonate the piperidine, followed by nucleophilic addition to the hexane-1,4-dione . The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods: Industrial production of 1-(Piperidin-1-yl)hexane-1,4-dione may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The use of catalysts and solvents can vary depending on the specific requirements of the production process .

Analyse Chemischer Reaktionen

Types of Reactions: 1-(Piperidin-1-yl)hexane-1,4-dione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone groups to alcohols.

Substitution: The piperidine ring can participate in nucleophilic substitution reactions, where the nitrogen atom acts as a nucleophile.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Conditions often involve the use of alkyl halides or acyl chlorides in the presence of a base.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Wissenschaftliche Forschungsanwendungen

1-(Piperidin-1-yl)hexane-1,4-dione has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 1-(Piperidin-1-yl)hexane-1,4-dione involves its interaction with molecular targets such as enzymes and receptors. The piperidine ring can interact with active sites of enzymes, potentially inhibiting or modifying their activity. The compound may also affect signaling pathways within cells, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Compound A : 1-(Piperidin-1-yl)-4-(thiophen-2-yl)butane-1,4-dione

- Structure : Replaces the hexane chain with a butane backbone and incorporates a thiophene group at position 3.

- Synthesis : Prepared via two distinct routes (mixed anhydride vs. direct acylation), enabling mechanistic comparisons. The thiophene moiety enhances electronic conjugation, influencing reactivity and product purity .

- Applications : Serves as a model for studying amidation efficiency and reaction mechanisms in educational settings .

Compound B : 1-(4-(4-(5-Phenyl-4,5-dihydroisoxazol-3-yl)thiazol-2-yl)piperidin-1-yl)ethan-1-one

- Structure : Features a complex heterocyclic system (isoxazole-thiazol) appended to the piperidine ring.

- Synthesis : Derived from agrochemical-focused protocols, emphasizing regioselective substitutions.

- Applications : Demonstrates potent fungicidal activity against plant pathogens, highlighting the role of heterocycles in enhancing bioactivity .

Compound C : 1-(Thiophen-2-yl)-4-(4-(4-(trifluoromethyl)phenyl)piperidin-1-yl)butane-1,4-dione (MK88)

- Structure : Combines thiophene and trifluoromethylphenyl groups on a butane-dione scaffold.

- Synthesis : Utilizes modular modifications at the piperidine (Site B) and alkyl chain (Site D) to optimize pharmacological properties.

Compound D : 2-[1-(Benzyloxy)-2,6-dioxopiperidin-3-yl]-2,3-dihydro-1H-isoindole-1,4-dione

- Structure : Integrates isoindole-dione and benzyl-protected piperidine-dione moieties.

- Synthesis : Achieved via sequential acetylation and hydrogenation, with benzyl groups enabling controlled deprotection.

- Applications : Targets androgen receptor degradation, underscoring the impact of N-substituents on therapeutic specificity .

Comparative Data Table

Key Findings

Structural Influence on Reactivity :

- Electron-rich substituents (e.g., thiophene in Compound A) enhance conjugation, improving reaction yields and spectral clarity .

- Bulky groups (e.g., trifluoromethylphenyl in Compound C) increase steric hindrance, necessitating tailored synthetic conditions .

Bioactivity Correlations :

- Heterocyclic appendages (isoxazole, thiazol) in Compound B significantly boost antifungal potency compared to simpler analogs .

- Hydrophobic substituents (e.g., benzyl in Compound D) improve target binding affinity in receptor degradation pathways .

Spectroscopic Signatures :

- IR spectra of diketones show strong carbonyl stretches (~1700 cm$ ^{-1} $), while $ ^1H $ NMR distinguishes piperidine protons (δ 1.4–2.8 ppm) from aromatic/heterocyclic protons .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.